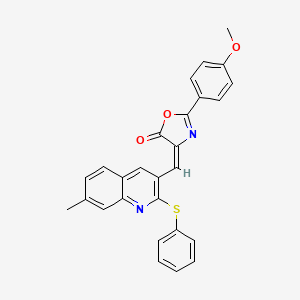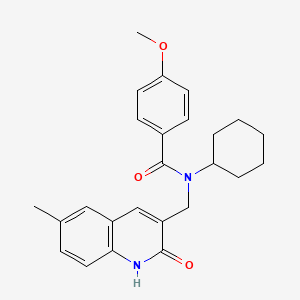
N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxybenzamide, also known as CHM-1, is a novel compound that has shown promising results in scientific research applications. CHM-1 is a small molecule inhibitor that has been developed as a potential therapeutic agent for various cancers.
作用机制
The mechanism of action of N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxybenzamide involves the inhibition of several key signaling pathways involved in cancer development and progression, including the PI3K/AKT/mTOR pathway and the MAPK/ERK pathway. By targeting these pathways, N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxybenzamide can inhibit the growth and proliferation of cancer cells and induce apoptosis.
Biochemical and Physiological Effects:
Studies have shown that N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxybenzamide can induce cell cycle arrest and apoptosis in cancer cells, while having minimal effects on normal cells. Additionally, N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxybenzamide has been shown to inhibit tumor growth and metastasis in animal models of cancer.
实验室实验的优点和局限性
One of the main advantages of N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxybenzamide is its specificity for cancer cells, which minimizes the risk of toxicity and side effects. Additionally, N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxybenzamide has been shown to enhance the effectiveness of other cancer treatments, making it a potential candidate for combination therapy. However, one limitation of N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxybenzamide is its relatively low solubility, which can make it difficult to administer in certain experimental settings.
未来方向
Future research on N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxybenzamide should focus on optimizing its pharmacological properties, including solubility and bioavailability, to improve its effectiveness as a therapeutic agent. Additionally, further studies are needed to determine the optimal dosing and administration schedule for N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxybenzamide in combination with other cancer treatments. Finally, studies should be conducted to investigate the potential use of N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxybenzamide in other diseases beyond cancer, such as autoimmune disorders and inflammatory diseases.
Conclusion:
In conclusion, N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxybenzamide is a promising small molecule inhibitor that has shown potential as a therapeutic agent for various types of cancers. Its specificity for cancer cells and ability to enhance the effectiveness of other cancer treatments make it a potential candidate for combination therapy. Further research is needed to optimize its pharmacological properties and investigate its potential use in other diseases beyond cancer.
合成方法
The synthesis of N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxybenzamide involves several steps, including the reaction of 4-methoxybenzoyl chloride with cyclohexylamine to form N-cyclohexyl-4-methoxybenzamide. This intermediate is then reacted with 2-hydroxy-6-methylquinoline to produce the final product, N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxybenzamide.
科学研究应用
N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxybenzamide has been extensively studied for its potential therapeutic effects on various types of cancers, including breast cancer, lung cancer, and liver cancer. Studies have shown that N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxybenzamide can inhibit the growth and proliferation of cancer cells by targeting specific pathways involved in cancer development and progression. Additionally, N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxybenzamide has been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.
属性
IUPAC Name |
N-cyclohexyl-4-methoxy-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O3/c1-17-8-13-23-19(14-17)15-20(24(28)26-23)16-27(21-6-4-3-5-7-21)25(29)18-9-11-22(30-2)12-10-18/h8-15,21H,3-7,16H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANAFCKDFJKGMQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C3CCCCC3)C(=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxybenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

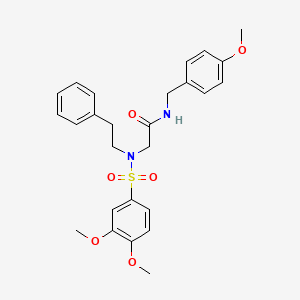
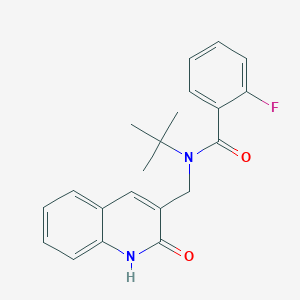
![N'-[(E)-[4-(benzyloxy)-3-ethoxyphenyl]methylidene]-2-phenylacetohydrazide](/img/structure/B7710741.png)


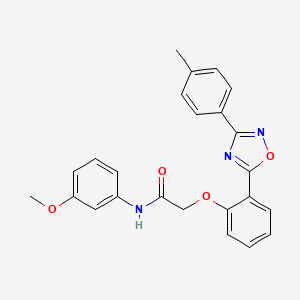
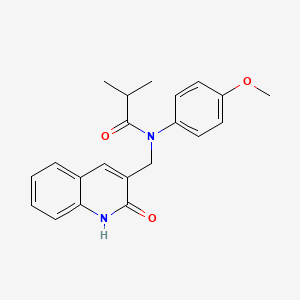
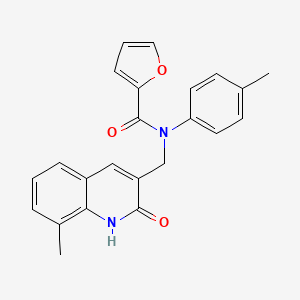



![N-(4-chlorophenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7710797.png)
